molecular formula C8H9ClN2O B6605870 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine CAS No. 2803833-90-9

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine

Cat. No.: B6605870
CAS No.: 2803833-90-9
M. Wt: 184.62 g/mol
InChI Key: FCTJFBOYNCMIAC-UHFFFAOYSA-N
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Description

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5,5-dimethyl-5H,7H-pyrrolo[2,3-d]pyrimidine with suitable reagents to form the desired furo[3,4-d]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-chloro-5,5-dimethyl-7H-furo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-8(2)5-3-10-7(9)11-6(5)4-12-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTJFBOYNCMIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2CO1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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